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molecular formula C8H9F3N2O B8754236 2-Amino-1-(6-(trifluoromethyl)pyridin-3-YL)ethanol

2-Amino-1-(6-(trifluoromethyl)pyridin-3-YL)ethanol

Cat. No. B8754236
M. Wt: 206.16 g/mol
InChI Key: MVMREPVBWAFDRE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09353096B2

Procedure details

In a 250 mL round-bottomed flask, 2-nitro-1-(6-(trifluoromethyl)pyridin-3-yl)ethanol (2.4 g, 10.2 mmol) was combined with THF (40 ml) and methanol (40.0 ml) to give a colorless solution and placed under N2 atmosphere. 360 mg of 10% Pd/C was added. Ammonium formate (3.2 g, 50.8 mmol) was added. The reaction mixture was stirred at room temperature overnight. Complete by LCMS. The reaction mixture was purged with N2 and then filtered through Celite. The Celite filtercake was washed several times with methanol. The combined washes and filtrate was concentrated in vacuo. The residue was taken up in dichloromethane/0.01% NaOH and extracted 5 times with dichloromethane. The organic layers were dried over Na2SO4 and concentrated in vacuo. Product was still present in the aqueous phase so saturated NaCl was added to the aqueous phase and the aqueous phase was extracted 3 times with dichloromethane. The organic layers were dried over Na2SO4 and concentrated in vacuo. The combine product as a pale yellow solid was triturated with ether to get an off-white powder which was washed twice with ether/hexanes to afford 2-amino-1-(6-(trifluoromethyl)pyridin-3-yl)ethanol (1.05 g). (M+H)+=207 m/e. 1H NMR (300 MHz, CHLOROFORM-d) δ ppm 2.76 (dd, J=12.84, 7.93 Hz, 1H) 3.15 (dd, J=12.84, 3.78 Hz, 1H) 4.75 (dd, J=8.12, 3.97 Hz, 1H) 7.69 (d, J=8.31 Hz, 1H) 7.93 (dd, J=8.12, 1.70 Hz, 1H) 8.71 (d, J=1.51 Hz, 1H).
Name
2-nitro-1-(6-(trifluoromethyl)pyridin-3-yl)ethanol
Quantity
2.4 g
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
3.2 g
Type
reactant
Reaction Step Two
Name
Quantity
360 mg
Type
catalyst
Reaction Step Three

Identifiers

REACTION_CXSMILES
[N+:1]([CH2:4][CH:5]([C:7]1[CH:8]=[N:9][C:10]([C:13]([F:16])([F:15])[F:14])=[CH:11][CH:12]=1)[OH:6])([O-])=O.C1COCC1.C([O-])=O.[NH4+]>[Pd].CO>[NH2:1][CH2:4][CH:5]([C:7]1[CH:8]=[N:9][C:10]([C:13]([F:16])([F:14])[F:15])=[CH:11][CH:12]=1)[OH:6] |f:2.3|

Inputs

Step One
Name
2-nitro-1-(6-(trifluoromethyl)pyridin-3-yl)ethanol
Quantity
2.4 g
Type
reactant
Smiles
[N+](=O)([O-])CC(O)C=1C=NC(=CC1)C(F)(F)F
Name
Quantity
40 mL
Type
reactant
Smiles
C1CCOC1
Name
Quantity
40 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
3.2 g
Type
reactant
Smiles
C(=O)[O-].[NH4+]
Step Three
Name
Quantity
360 mg
Type
catalyst
Smiles
[Pd]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at room temperature overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to give a colorless solution
CUSTOM
Type
CUSTOM
Details
The reaction mixture was purged with N2
FILTRATION
Type
FILTRATION
Details
filtered through Celite
WASH
Type
WASH
Details
The Celite filtercake was washed several times with methanol
CONCENTRATION
Type
CONCENTRATION
Details
The combined washes and filtrate was concentrated in vacuo
EXTRACTION
Type
EXTRACTION
Details
extracted 5 times with dichloromethane
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layers were dried over Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
ADDITION
Type
ADDITION
Details
was added to the aqueous phase
EXTRACTION
Type
EXTRACTION
Details
the aqueous phase was extracted 3 times with dichloromethane
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layers were dried over Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
The combine product as a pale yellow solid was triturated with ether
CUSTOM
Type
CUSTOM
Details
to get an off-white powder which
WASH
Type
WASH
Details
was washed twice with ether/hexanes

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
NCC(O)C=1C=NC(=CC1)C(F)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 1.05 g
YIELD: CALCULATEDPERCENTYIELD 49.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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